Methyl 5,6-difluoro-1H-indazole-3-carboxylate
Overview
Description
Methyl 5,6-difluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms in the structure can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazone intermediate derived from a fluorinated benzaldehyde and hydrazine . The reaction conditions often include heating the mixture in a suitable solvent such as dimethylformamide (DMF) or toluene, sometimes in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-difluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5,6-difluoro-1H-indazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-fluoro-1H-indazole-3-carboxylate
- Methyl 6-fluoro-1H-indazole-3-carboxylate
- Methyl 5,6-dichloro-1H-indazole-3-carboxylate
Uniqueness
Methyl 5,6-difluoro-1H-indazole-3-carboxylate is unique due to the presence of two fluorine atoms at specific positions on the indazole ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
methyl 5,6-difluoro-1H-indazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2/c1-15-9(14)8-4-2-5(10)6(11)3-7(4)12-13-8/h2-3H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGUJTBYEOMZLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CC(=C(C=C21)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696364 | |
Record name | Methyl 5,6-difluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-01-6 | |
Record name | Methyl 5,6-difluoro-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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